molecular formula C24H25N7O B2386176 N2-(3,4-dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine CAS No. 946261-67-2

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2386176
CAS No.: 946261-67-2
M. Wt: 427.512
InChI Key: CCVWEUOIABSCPM-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine core substituted at the N2 position with a 3,4-dimethylphenyl group, at the N4 position with a quinolin-6-yl moiety, and at the C6 position with a morpholino group. The morpholino group enhances solubility and bioavailability, while the quinoline and dimethylphenyl substituents likely contribute to its electronic and steric properties, making it a candidate for pharmacological applications, such as kinase inhibition or antineoplastic activity .

Triazine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and π-π interactions, which are critical for target binding.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-quinolin-6-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-16-5-6-19(14-17(16)2)26-22-28-23(30-24(29-22)31-10-12-32-13-11-31)27-20-7-8-21-18(15-20)4-3-9-25-21/h3-9,14-15H,10-13H2,1-2H3,(H2,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWEUOIABSCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)N=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, structure-activity relationship (SAR), and findings from various studies.

1. Synthesis and Chemical Structure

The compound belongs to a class of 1,3,5-triazine derivatives , which have been synthesized using various methods including microwave-assisted synthesis. The general synthetic route involves the condensation of cyanoguanidine with appropriate aromatic aldehydes and arylamines under acidic conditions followed by base treatment to facilitate rearrangement and dehydrogenation .

Chemical Structure:

  • Molecular Formula: C20H24N6
  • Molecular Weight: 364.45 g/mol
  • Key Functional Groups: Triazine ring, morpholino group, and quinoline moiety.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested: The compound has been evaluated against various cancer cell lines including MDA-MB231 (triple-negative breast cancer), SKBR-3 (HER2 positive), and MCF-7 (hormone receptor positive) .
  • Results:
    • The compound exhibited selective cytotoxicity towards MDA-MB231 cells with an IC50 value as low as 0.06 μM, indicating potent antiproliferative activity .
    • In contrast, it showed less efficacy against hormone-dependent cell lines (SKBR-3 and MCF-7), suggesting a selective mechanism of action that may exploit the unique pathways active in triple-negative breast cancer .
Cell LineIC50 Value (μM)Selectivity
MDA-MB2310.06High
SKBR-3>10Moderate
MCF-7>10Low

The biological activity of this compound is believed to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival:

  • PI3K/Akt Pathway: Inhibition of this pathway has been associated with reduced tumor growth and increased apoptosis in cancer cells . The triazine derivatives have shown promise as inhibitors targeting this pathway.
  • Structure-Activity Relationship (SAR): Studies indicate that the presence of electron-donating groups in specific positions on the phenyl rings enhances antiproliferative activity. For instance:
    • Para-substitution with methoxy or dimethylamino groups significantly increases potency against cancer cells .

3.1 In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that this compound exhibits significant tumor growth inhibition when administered at appropriate dosages . These findings support its potential for development as an anticancer therapeutic.

4. Conclusion

This compound represents a promising candidate in the search for effective anticancer agents. Its selective activity against triple-negative breast cancer cells and the elucidation of its mechanism through key signaling pathways provide a solid foundation for further research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituent groups at the N2, N4, and C6 positions. Below is a comparative analysis with key derivatives:

Compound N2 Substituent N4 Substituent C6 Substituent Key Properties/Applications
Target Compound 3,4-Dimethylphenyl Quinolin-6-yl Morpholino Potential kinase inhibition; enhanced solubility
6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine Phenyl 3-(Trifluoromethyl)phenyl Morpholino High lipophilicity (CF3 group); possible CNS activity
N2-(3-Chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine 3-Chloro-4-methylphenyl Chloromethyl Chlorine Intermediate for further functionalization
6-Aryl-4-(4-methylpiperidino)-1,3,5-triazine-2-amines Varied aryl groups 4-Methylpiperidino Aryl Antileukemic activity (IC50: 0.8–5.2 μM)
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine Phenyl Methyl Morpholino Structural stability; crystallographic data

Key Observations:

Substituent Effects on Bioactivity: The quinolin-6-yl group in the target compound introduces a rigid, planar structure that may enhance π-π stacking with aromatic residues in biological targets, compared to simpler phenyl or trifluoromethylphenyl groups . Morpholino at C6 is a consistent feature in many analogs (e.g., ), improving aqueous solubility and metabolic stability.

Electronic and Steric Modifications :

  • The 3,4-dimethylphenyl group at N2 provides moderate steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents like chlorine (e.g., ) or trifluoromethyl . This may reduce electrophilicity and alter binding kinetics.
  • Chloromethyl or chlorine substituents (e.g., ) increase reactivity, making such compounds intermediates for further derivatization.

Biological Activity: Compounds with 4-methylpiperidino or aryl groups at N4 (e.g., ) demonstrate antileukemic activity, suggesting that the target compound’s quinolinyl group could similarly target cancer-related pathways but with improved specificity due to its larger aromatic system.

Synthetic Yields: Morpholino-substituted triazines (e.g., ) are synthesized in high yields (~81%), indicating efficient protocols for introducing morpholino groups. The target compound likely follows similar synthetic pathways .

Research Findings and Implications

  • Anticancer Potential: Analogs with aryl and heterocyclic substituents (e.g., ) show low micromolar IC50 values against leukemia cells. The target compound’s quinolinyl group may enhance DNA intercalation or kinase inhibition, warranting further in vitro testing.
  • Solubility and Pharmacokinetics: Morpholino groups improve solubility, as seen in , suggesting favorable ADME properties for the target compound.
  • Synthetic Accessibility: The use of 2,4-dichloro-6-morpholino-1,3,5-triazine as a precursor (e.g., ) provides a reliable route for synthesizing morpholino-triazines, including the target compound.

Q & A

Basic: What are the optimal synthetic routes for N2-(3,4-dimethylphenyl)-6-morpholino-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

Answer:
The compound’s synthesis typically involves sequential nucleophilic substitutions on a cyanuric chloride scaffold. Key steps include:

  • Step 1: React cyanuric chloride with 3,4-dimethylphenylamine under reflux in aprotic solvents (e.g., 1,4-dioxane) at 0–5°C to substitute the first chlorine atom.
  • Step 2: Introduce morpholine at 40–50°C to substitute the second chlorine.
  • Step 3: Attach quinolin-6-amine at 80–90°C for the final substitution.
    Microwave-assisted synthesis (e.g., 150W, 140°C, 50 minutes) can enhance efficiency and yield by 15–20% compared to traditional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product with >95% purity.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this triazine derivative?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–8.5 ppm for quinoline and dimethylphenyl groups) and morpholine protons (δ 3.6–3.8 ppm).
  • HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]+) and assess purity (>98%).
  • X-ray crystallography: Resolve the triazine ring’s planarity and substituent orientations, though crystallization may require slow evaporation from DMSO/ethanol mixtures .

Advanced: How can conflicting bioactivity data (e.g., IC50 variability across cancer cell lines) be resolved for this compound?

Answer:
Discrepancies often arise from:

  • Cellular permeability differences: Use logP calculations (e.g., XLogP3 ≈ 3.5) and PAMPA assays to correlate lipophilicity with uptake in specific cell types (e.g., HepG2 vs. MCF-7) .
  • Target selectivity: Perform kinase profiling or thermal shift assays to identify off-target interactions (e.g., unintended inhibition of EGFR or Aurora kinases) .
  • Metabolic stability: Conduct microsomal stability studies (human/rat liver microsomes) to assess CYP450-mediated degradation, which may explain reduced efficacy in certain models .

Advanced: What computational strategies predict the compound’s binding mode to kinase targets like CDK2 or PI3K?

Answer:

  • Molecular docking (AutoDock Vina): Use crystal structures (PDB: 1H1S for CDK2) to model interactions. The morpholino group often forms hydrogen bonds with hinge-region residues (e.g., Glu81 in CDK2), while the quinoline moiety engages in π-π stacking .
  • MD simulations (GROMACS): Simulate binding stability over 100 ns to evaluate conformational changes in the ATP-binding pocket. RMSD values <2.0 Å indicate stable binding .
  • 3D-QSAR: Generate CoMFA/CoMSIA models using antiproliferative data to optimize substituent electronegativity (e.g., fluorine at the phenyl ring enhances activity) .

Advanced: How do substituent modifications (e.g., replacing morpholino with piperazine) affect solubility and formulation stability?

Answer:

  • Solubility: Morpholino derivatives exhibit higher aqueous solubility (≈20 µg/mL) than piperazine analogs due to reduced logD (2.8 vs. 3.5). Use Hansen solubility parameters to optimize co-solvents (e.g., PEG 400) .
  • Stability: The morpholino group resists hydrolysis under acidic conditions (pH 2–4), whereas piperazine analogs may degrade via ring-opening. Accelerated stability studies (40°C/75% RH) confirm >90% integrity over 6 months .

Basic: What in vitro assays are recommended to evaluate antitumor activity and mechanism of action?

Answer:

  • Antiproliferative assays: Use MTT/WST-1 in panels of 5–10 cell lines (e.g., NCI-60 subset) with GI50 values <10 µM indicating potency .
  • Apoptosis/Cell cycle: Flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3, p21) to confirm G1/S arrest and caspase-dependent apoptosis .
  • Target validation: siRNA knockdown or overexpression of suspected targets (e.g., CDK2) to establish causality in growth inhibition .

Advanced: How can researchers address low bioavailability in preclinical models?

Answer:

  • Salt formation: Convert the free base to hydrochloride salts (improves solubility by 3–5x) .
  • Nanoparticle formulation: Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance plasma half-life from 2 to 8 hours in rodent models .
  • Prodrug design: Introduce ester or phosphate groups at the quinoline nitrogen to improve intestinal absorption, with enzymatic cleavage in serum .

Advanced: What strategies mitigate toxicity concerns (e.g., hepatotoxicity) observed in early-stage studies?

Answer:

  • In silico toxicity screening: Use Derek Nexus or ProTox-II to flag structural alerts (e.g., quinoline-related hepatotoxicity) .
  • Metabolite identification: LC-HRMS to detect reactive intermediates (e.g., epoxide or quinone methide species) formed via CYP3A4 .
  • Structural optimization: Replace the 3,4-dimethylphenyl group with a 4-fluorophenyl moiety to reduce metabolic activation while maintaining potency .

Basic: How should researchers design dose-response experiments to establish therapeutic windows?

Answer:

  • In vitro: Test 8–10 concentrations (0.1–100 µM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC50 and Hill slopes .
  • In vivo: Use staggered dosing (5, 10, 20 mg/kg) in xenograft models, monitoring body weight and serum ALT/AST weekly to define MTD .

Advanced: What experimental and computational methods validate the compound’s role as a kinase inhibitor?

Answer:

  • Biochemical assays: Measure IC50 against recombinant kinases (e.g., CDK2: IC50 <100 nM confirms target engagement) .
  • CETSA (Cellular Thermal Shift Assay): Detect target stabilization in cells (e.g., ΔTm ≥4°C for CDK2) after compound treatment .
  • Phosphoproteomics: SILAC-based mass spectrometry to map downstream signaling perturbations (e.g., reduced Rb phosphorylation) .

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